molecular formula C10H15ClN4O2 B10961539 4-chloro-1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10961539
M. Wt: 258.70 g/mol
InChI Key: UIKAGPKAJULGOJ-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloro group, an ethyl group, and a morpholino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole-3-carboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
  • 4-Chloro-5-ethyl-2-methyl-2H-pyrazole-3-carboxylic acid

Uniqueness

4-Chloro-1-ethyl-N-morpholino-1H-pyrazole-3-carboxamide is unique due to the presence of the morpholino group, which can enhance its solubility and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

4-chloro-1-ethyl-N-morpholin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C10H15ClN4O2/c1-2-14-7-8(11)9(12-14)10(16)13-15-3-5-17-6-4-15/h7H,2-6H2,1H3,(H,13,16)

InChI Key

UIKAGPKAJULGOJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2CCOCC2)Cl

Origin of Product

United States

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